![molecular formula C18H20N6O2S B2509322 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone CAS No. 896678-14-1](/img/structure/B2509322.png)
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic compound with a complex structure. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also has a morpholinoethanone group and a methylbenzyl group attached to it .
Molecular Structure Analysis
The molecular formula of the compound is C18H17N7O2S, with an average mass of 395.438 Da and a monoisotopic mass of 395.116455 Da . The compound contains several functional groups, including a triazolopyrimidine ring, a morpholinoethanone group, and a methylbenzyl group .Scientific Research Applications
Synthesis and Structure
This compound belongs to the class of [1,2,3]-triazolo[4,5-d]pyrimidines. It is synthesized through a specific process and has the following structure:
Structure:R−S−Morpholine\text{Structure:} \quad \text{R}-\text{S}-\text{Morpholine} Structure:R−S−Morpholine
where:
- Morpholine refers to the morpholinoethanone moiety .
Antitumor Activities
Research has explored the antitumor potential of [1,2,3]-triazolo[4,5-d]pyrimidine derivatives. Specifically, this compound has been evaluated against various human cancer cell lines. Notably, it exhibits antitumor activity against the following cell lines:
Further investigations have shown that this compound can inhibit colony formation in PC3 cells, increase cellular ROS (reactive oxygen species) content, suppress EGFR (epidermal growth factor receptor) expression, and induce apoptosis .
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activity of similar compounds , this compound could potentially be explored for its therapeutic effects.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit enzymes like lsd1 .
Mode of Action
Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (like met332) could be responsible for the improved activity .
Biochemical Pathways
Similar compounds have shown to exhibit antitumor activities, suggesting that they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds have been summarized , suggesting that these compounds may have favorable absorption, distribution, metabolism, and excretion properties.
Result of Action
Similar compounds have shown good antitumor activities against several human cancer cell lines .
Action Environment
The synthesis of similar compounds has been reported , suggesting that the action of these compounds may be influenced by the conditions under which they are synthesized.
properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-13-2-4-14(5-3-13)10-24-17-16(21-22-24)18(20-12-19-17)27-11-15(25)23-6-8-26-9-7-23/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOUZOSEASDSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.